

Technical Guide: Chemical Composition of GC Fuji Lining LC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *GC Lining Cement*

Cat. No.: *B1166285*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical composition of GC Fuji Lining LC, a light-cured, resin-modified glass ionomer cement. The information is compiled from Safety Data Sheets (SDS) and supported by established analytical methodologies prevalent in the field of dental material science.

Core Chemical Components

GC Fuji Lining LC is a two-part system, available as a powder and liquid, or as a pre-mixed paste pak system. The setting reaction involves an acid-base reaction characteristic of glass ionomer cements, complemented by the light-initiated polymerization of methacrylate monomers.

Quantitative Data Summary

The following tables summarize the known quantitative data for the components of GC Fuji Lining LC based on publicly available Safety Data Sheets.

Table 1: Composition of GC Fuji Lining LC Liquid

Chemical Component	CAS Number	Concentration (% w/w)	Function
2-Hydroxyethyl Methacrylate (HEMA)	868-77-9	25 - 50% [1] [2]	Monomer, enhances adhesion and wetting
Polybasic Carboxylic Acid	Not Disclosed	5 - 10% [1] [2]	Acid component for ionomer reaction
Urethane Dimethacrylate (UDMA)	72869-86-4	1 - 5% [1] [2] [3]	Monomer, provides toughness and flexibility
Dimethacrylate	Not Disclosed	1 - 5% [1] [2]	Cross-linking monomer
Tartaric Acid	87-69-4	Not Quantified*	Accelerator for the setting reaction

*Tartaric acid is listed as a hazard-determining component, indicating its presence, but a specific concentration range is not provided in the reviewed documents.[\[3\]](#)

Table 2: Composition of GC Fuji Lining LC Powder

Chemical Component	CAS Number	Concentration (% w/w)	Function
Fluoro-alumino-silicate Glass	Not Disclosed	~100% [4]	Base component, source of ions for reaction and fluoride release

*Note: While one Safety Data Sheet specifies the powder as 100% Fluoro-alumino-silicate glass[\[4\]](#), others describe it as a mixture with non-hazardous additions.[\[5\]](#)[\[6\]](#) This suggests the primary component is the glass, with minor, non-hazardous additives possibly present.

Table 3: Key Components of GC Fuji Lining LC Paste Pak

Chemical Component	Function
2-Hydroxyethyl Methacrylate (HEMA)	Monomer
Urethane Dimethacrylate (UDMA)	Monomer
6-tert-butyl-2,4-xylenol	Stabilizer/Inhibitor

*Quantitative data for the Paste Pak formulation is not detailed in the available Safety Data Sheets, but the hazard-determining components indicate the presence of the key methacrylate monomers.[\[7\]](#)

Experimental Protocols for Chemical Characterization

The precise proprietary methods for analyzing the composition of GC Fuji Lining LC are not publicly disclosed. However, based on established analytical techniques for resin-modified glass ionomer cements, a comprehensive characterization would likely involve the following methodologies:

Analysis of Monomer Composition (Liquid and Paste)

Objective: To identify and quantify the methacrylate monomers (e.g., HEMA, UDMA) in the liquid or paste component.

Methodology: High-Performance Liquid Chromatography (HPLC)

- Sample Preparation: A known mass of the liquid or paste is dissolved in a suitable solvent, such as acetonitrile or a mixture of methanol, acetonitrile, and water. The solution is then filtered to remove any undissolved particles.
- Instrumentation: A standard HPLC system equipped with a C18 column and a UV-Vis detector is used.
- Chromatographic Conditions: An isocratic or gradient elution with a mobile phase (e.g., a mixture of methanol, acetonitrile, and water) is employed to separate the individual monomers.

- **Detection:** The UV detector is set to a wavelength appropriate for the detection of methacrylate monomers (typically around 205-220 nm).
- **Quantification:** Calibration curves are generated using certified standards of HEMA, UDMA, and other relevant methacrylates. The concentration of each monomer in the sample is determined by comparing its peak area to the calibration curve.

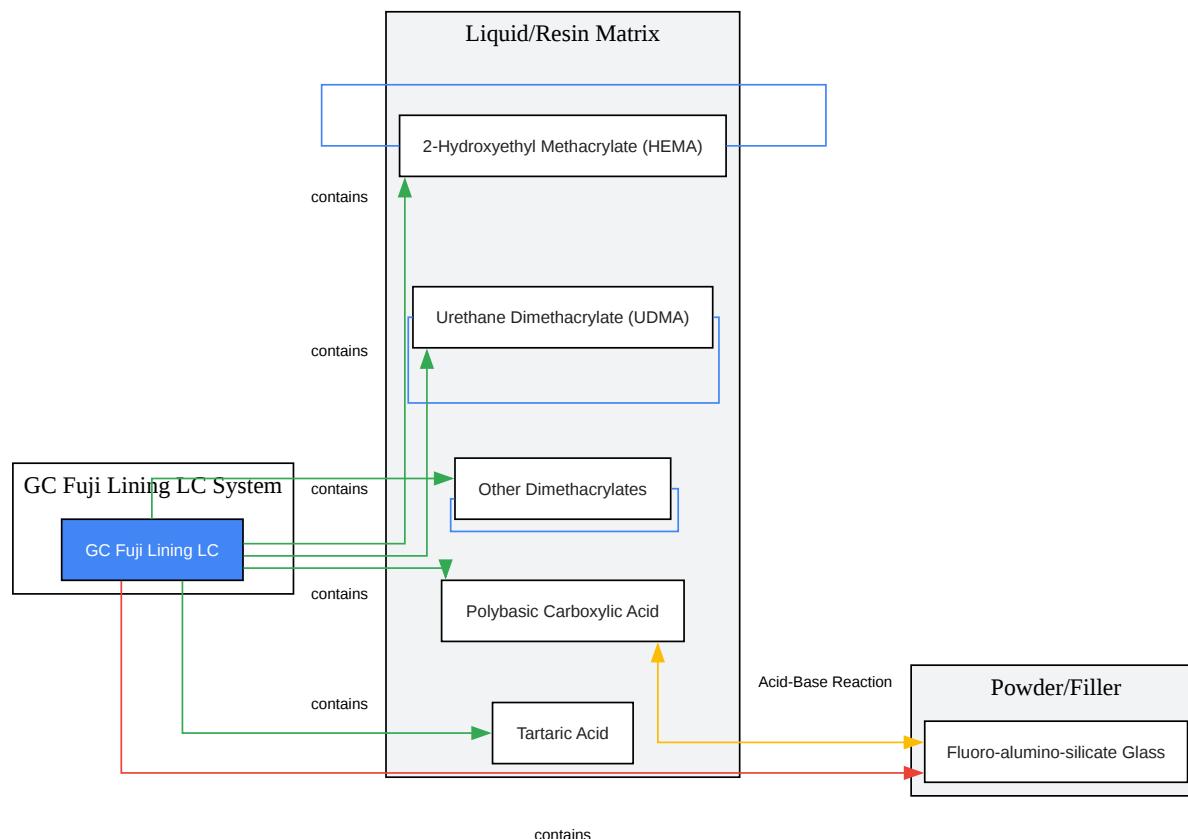
Characterization of the Glass Powder

Objective: To determine the elemental composition and structure of the fluoro-alumino-silicate glass.

Methodology: X-ray Fluorescence (XRF) and X-ray Diffraction (XRD)

- **X-ray Fluorescence (XRF) for Elemental Analysis:**
 - **Sample Preparation:** The powder is pressed into a pellet.
 - **Analysis:** The sample is irradiated with X-rays, causing the elements within the glass to emit characteristic secondary X-rays. The energy and intensity of these emitted X-rays are used to identify and quantify the elemental composition (e.g., Silicon, Aluminum, Calcium, Fluorine, Sodium, Phosphorus).
- **X-ray Diffraction (XRD) for Structural Analysis:**
 - **Sample Preparation:** The powder is packed into a sample holder.
 - **Analysis:** The sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded. The resulting diffractogram indicates whether the glass is amorphous or contains crystalline phases.

Identification of Functional Groups


Objective: To identify the chemical functional groups present in both the liquid/paste and powder components.

Methodology: Fourier Transform Infrared Spectroscopy (FTIR)

- Sample Preparation:
 - Liquid/Paste: A small amount is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
 - Powder: The powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using a diffuse reflectance accessory.
- Analysis: The sample is exposed to infrared radiation, and the absorption of specific frequencies is measured. The resulting spectrum shows characteristic peaks corresponding to the functional groups present, such as the C=C of the methacrylate groups, O-H of HEMA and carboxylic acids, and Si-O and Al-O bonds of the glass.

Visualized Chemical Relationships

The following diagram illustrates the general classification and relationship of the core components within the GC Fuji Lining LC system.

[Click to download full resolution via product page](#)

Caption: Core components and reaction pathways in GC Fuji Lining LC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of chemical analysis of residual monomer in a chemical-cured dental acrylic material to an FTIR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure–property relationship in new photo-cured dimethacrylate-based dental resins | Pocket Dentistry [pocketdentistry.com]
- 5. Analysis of Base Monomer Elution from 3 Flowable Bulk-Fill Composite Resins Using High Performance Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Leachable Components from Conventional and Dental Bulk-Fill Resin Composites (High and Low Viscosity) Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hygiene-direct.com [hygiene-direct.com]
- To cite this document: BenchChem. [Technical Guide: Chemical Composition of GC Fuji Lining LC]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1166285#chemical-composition-of-gc-fuji-lining-lc\]](https://www.benchchem.com/product/b1166285#chemical-composition-of-gc-fuji-lining-lc)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com